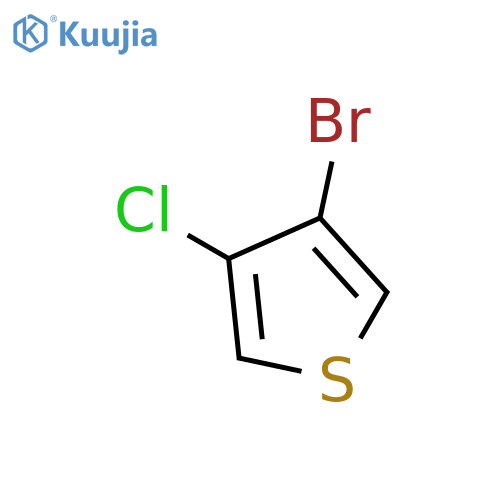Cas no 36155-88-1 (3-Bromo-4-chlorothiophene)

3-Bromo-4-chlorothiophene structure
商品名:3-Bromo-4-chlorothiophene
CAS番号:36155-88-1
MF:C4H2BrClS
メガワット:197.480678081512
MDL:MFCD26520785
CID:1094713
PubChem ID:12356512
3-Bromo-4-chlorothiophene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-chlorothiophene
- VNCFHBFARUKCOA-UHFFFAOYSA-N
- EN300-128655
- 4-bromo-3-chlorothiophene
- DTXSID001312620
- 36155-88-1
- Thiophene, 3-bromo-4-chloro-
- SCHEMBL7664539
-
- MDL: MFCD26520785
- インチ: InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H
- InChIKey: VNCFHBFARUKCOA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CS1)Cl)Br
計算された属性
- せいみつぶんしりょう: 195.87491g/mol
- どういたいしつりょう: 195.87491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 28.2Ų
3-Bromo-4-chlorothiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-128655-0.25g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 0.25g |
$524.0 | 2023-02-15 | |
| Enamine | EN300-128655-0.5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 0.5g |
$824.0 | 2023-02-15 | |
| Enamine | EN300-128655-2.5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 2.5g |
$2071.0 | 2023-02-15 | |
| Enamine | EN300-128655-5.0g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5.0g |
$3065.0 | 2023-02-15 | |
| Enamine | EN300-128655-10.0g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 10.0g |
$4545.0 | 2023-02-15 | |
| Chemenu | CM199331-5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5g |
$2338 | 2023-01-19 | |
| Matrix Scientific | 176361-5g |
3-Bromo-4-chlorothiophene |
36155-88-1 | 5g |
$1206.00 | 2023-09-05 | ||
| Chemenu | CM199331-5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5g |
$2338 | 2021-08-05 | |
| TRC | B613490-10mg |
3-Bromo-4-chlorothiophene |
36155-88-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| Matrix Scientific | 176361-10g |
3-Bromo-4-chlorothiophene |
36155-88-1 | 10g |
$1602.00 | 2023-09-05 |
3-Bromo-4-chlorothiophene 関連文献
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
36155-88-1 (3-Bromo-4-chlorothiophene) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
